molecular formula C7H4BrClN2 B12515526 2-Bromo-5-chloro-6-methyl-nicotinonitrile CAS No. 1414959-00-4

2-Bromo-5-chloro-6-methyl-nicotinonitrile

Cat. No.: B12515526
CAS No.: 1414959-00-4
M. Wt: 231.48 g/mol
InChI Key: WSVRBROQWODRRC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-6-methyl-nicotinonitrile is an organic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is a derivative of nicotinonitrile, characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Bromo-5-chloro-6-methyl-nicotinonitrile typically involves the bromination and chlorination of 6-methyl-nicotinonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-chloro-6-methyl-nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-chloro-6-methyl-nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-6-methyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biological pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-chloro-6-methyl-nicotinonitrile include other halogenated nicotinonitrile derivatives, such as:

  • 2-Bromo-5-chloro-nicotinonitrile
  • 2-Bromo-6-methyl-nicotinonitrile
  • 5-Chloro-6-methyl-nicotinonitrile

These compounds share similar structural features but differ in the position and type of halogen and methyl groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications .

Properties

IUPAC Name

2-bromo-5-chloro-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVRBROQWODRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Br)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230567
Record name 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-00-4
Record name 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-bromo-5-chloro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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